molecular formula C15H19N5O B6437816 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2422369-99-9

4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6437816
CAS No.: 2422369-99-9
M. Wt: 285.34 g/mol
InChI Key: NBVJLMMCEQAJHC-UHFFFAOYSA-N
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Description

4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group through nucleophilic substitution. The piperazine ring can be attached via a nucleophilic aromatic substitution reaction with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
  • 4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
  • 4-methoxy-6-{4-[(quinolin-4-yl)methyl]piperazin-1-yl}pyrimidine

Uniqueness

4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-methoxy-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-21-15-10-14(17-12-18-15)20-8-6-19(7-9-20)11-13-2-4-16-5-3-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVJLMMCEQAJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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